molecular formula C7H5N3O B6597802 3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 91996-71-3

3H,4H-pyrido[3,4-b]pyrazin-3-one

Cat. No. B6597802
CAS RN: 91996-71-3
M. Wt: 147.13 g/mol
InChI Key: DPUUMESTNLIFDE-UHFFFAOYSA-N
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Description

3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound with the molecular weight of 147.14 . The IUPAC name for this compound is pyrido[3,4-b]pyrazin-3(4H)-one .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes this compound, has been described in more than 5500 references . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine derivatives has been reported, which involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H, (H,10,11) . This indicates that the compound has 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are complex and diverse. For instance, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 147.14 .

Scientific Research Applications

3H,4H-pyrido[3,4-b]pyrazin-3-one has been studied for its potential applications in medicine and biochemistry. It has been used as a building block for the synthesis of a variety of compounds, including antitumor agents, antifungal agents, and antiviral agents. In addition, it has been used in the synthesis of compounds that have been studied for their potential use in the treatment of diseases such as cancer, HIV, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3H,4H-pyrido[3,4-b]pyrazin-3-one in laboratory experiments include its low cost, its availability in large quantities, and its versatility in terms of its ability to be used as a building block for the synthesis of a variety of compounds. However, there are also some limitations to its use in laboratory experiments, including its instability in the presence of light and heat, its tendency to form dimers, and its low solubility in water.

Future Directions

The potential applications of 3H,4H-pyrido[3,4-b]pyrazin-3-one are vast and varied, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease. In addition, further research could be done on the synthesis of novel derivatives of this compound and their potential applications in medicine and biochemistry. Finally, further research could be done on the mechanism of action of this compound, in order to better understand how it works and how it can be used to create new compounds with desired properties.

Synthesis Methods

3H,4H-pyrido[3,4-b]pyrazin-3-one can be synthesized by several methods, including a condensation reaction between formaldehyde and pyridine, a condensation reaction between formaldehyde and a pyridine-derived amine, and a condensation reaction between formaldehyde and a pyridine-derived amide. The condensation reactions are generally conducted in the presence of a base, such as sodium hydroxide, and the resulting product is purified by recrystallization.

Safety and Hazards

The safety information for 3H,4H-pyrido[3,4-b]pyrazin-3-one indicates that it has some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4H-pyrido[3,4-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUMESTNLIFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91996-71-3
Record name 3H,4H-pyrido[3,4-b]pyrazin-3-one
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